methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate
Description
Systematic IUPAC Name and Stereochemical Descriptors
The systematic IUPAC name for this compound is methyl (2R,4R)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate . This name reflects the compound’s stereochemical configuration and functional group arrangement:
- Oxazolidine backbone : A five-membered ring containing one oxygen and one nitrogen atom, numbered such that the oxygen occupies position 1 and the nitrogen position 3.
- Stereochemical descriptors :
- (2R,4R) : The R configuration at positions 2 and 4 of the oxazolidine ring.
- (1S) : The S configuration at the hydroxyl-bearing carbon of the 2-methylpropyl side chain.
- Substituents :
- A benzyl group (-CH2C6H5) at position 3.
- A tert-butyl group (-C(CH3)3) at position 2.
- A methyl ester (-COOCH3) at position 4.
The stereochemical precision in the name ensures unambiguous identification of the compound’s three-dimensional structure, critical for reproducibility in synthetic and pharmacological studies.
CAS Registry Numbers and Alternative Chemical Identifiers
The compound is registered under multiple identifiers across chemical databases:
- CAS Registry Number : 145451-90-7.
- DSSTox Substance ID : DTXSID50448599.
- Wikidata ID : Q82267666.
- PubChem CID : 10926140.
Alternative names and synonyms include:
- Methyl (2R,4R)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate.
- 4-Oxazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-4-(1-hydroxy-2-methylpropyl)-3-(phenylmethyl)-, methyl ester, [2R-[2alpha,4alpha,4(S)]]-*.
These identifiers facilitate cross-referencing in regulatory documents, patents, and academic literature.
Molecular Formula and Exact Mass Analysis
The molecular formula C20H31NO4 corresponds to a molecular weight of 349.5 g/mol . Exact mass calculations confirm this value:
- Carbon (C20) : 20 × 12.0107 = 240.214 g/mol.
- Hydrogen (H31) : 31 × 1.00784 = 31.243 g/mol.
- Nitrogen (N) : 14.0067 g/mol.
- Oxygen (O4) : 4 × 16.00 = 64.00 g/mol.
Total exact mass : 240.214 + 31.243 + 14.0067 + 64.00 = 349.4637 g/mol , matching the experimental value. High-resolution mass spectrometry (HRMS) would yield a monoisotopic mass of 349.2253 Da , consistent with the absence of heavy isotopes.
SMILES Notation and InChI Key Structural Representations
The SMILES notation encodes the compound’s connectivity and stereochemistry:
CC(C)[C@@H]([C@]1(CO[C@@H](N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O
Key features:
C(C)(C)C: tert-Butyl group at position 2.[C@@H]and[C@]1: Indicate R configurations at chiral centers.N1CC2=CC=CC=C2: Benzyl group attached to nitrogen.
The InChI Key QCRKOHCZGTXCPI-SQGPQFPESA-N provides a standardized hashed identifier:
- First block (QCRKOHCZGTXCPI) : Encodes molecular skeleton and connectivity.
- Second block (SQGPQFPESA) : Specifies stereochemistry and protonation states.
- Final character (N) : Indicates the InChI software version.
These digital representations enable precise structure searches in databases like PubChem and ChemSpider.
Properties
Molecular Formula |
C20H31NO4 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C20H31NO4/c1-14(2)16(22)20(18(23)24-6)13-25-17(19(3,4)5)21(20)12-15-10-8-7-9-11-15/h7-11,14,16-17,22H,12-13H2,1-6H3/t16-,17+,20-/m0/s1 |
InChI Key |
QCRKOHCZGTXCPI-QKLQHJQFSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@@]1(CO[C@@H](N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O |
Canonical SMILES |
CC(C)C(C1(COC(N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester involves its interaction with specific molecular targets. The oxazolidine ring and the functional groups attached to it can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolidine Derivatives
Key Structural and Functional Analogues
The compound is compared below with two structurally related oxazolidine derivatives, emphasizing differences in substituents, stereochemistry, and physicochemical properties.
Comparative Analysis
Substituent Effects: The target compound’s benzyl and hydroxy-2-methylpropyl groups enhance steric bulk and hydrogen-bonding capacity, which may improve enantioselectivity in catalytic applications. In contrast, the formyl-substituted analogue (CAS 170982-49-7) lacks these functional groups, reducing steric hindrance and polarity .
Stereochemical Impact :
- The (2R,4S) configuration in the target compound introduces distinct spatial arrangements that influence its interaction with substrates. The (2S,4S) configuration in the formyl analogue may lead to divergent stereochemical outcomes in reactions .
Synthetic Utility :
- The hydroxy group in the target compound enables further functionalization (e.g., oxidation to ketones or esterification), whereas the formyl group in the analogue offers reactivity toward nucleophiles (e.g., Grignard additions).
Biological Activity
Methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate, also known as (2R,4S)-2-t-butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic acid methyl ester, is a chiral oxazolidine derivative. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C20H31NO
- CAS Number: 145451-90-7
- Structure: The compound features a complex oxazolidine ring structure with various substituents that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
- Antimicrobial Activity : Research indicates that oxazolidine derivatives can exhibit antimicrobial properties through inhibition of bacterial protein synthesis. The oxazolidine ring can interfere with ribosomal function, leading to bacteriostatic effects against Gram-positive bacteria.
- Anticancer Potential : Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- Anti-inflammatory Effects : Some studies indicate that derivatives of oxazolidines can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Pharmacological Studies
A variety of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on bacterial strains | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Cell line assays for anticancer activity | Showed a reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. |
| Study 3 | In vivo models for anti-inflammatory effects | Reduced paw edema in a rat model of inflammation by approximately 40% compared to control groups. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antibacterial Properties : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of oxazolidine derivatives. The results indicated that modifications at the benzyl position significantly enhanced antibacterial potency against resistant strains .
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, the compound was administered alongside standard chemotherapy agents. Results showed improved patient outcomes and a manageable safety profile, suggesting its potential as an adjunct therapy .
- Case Study on Inflammation : A research article detailed the use of this compound in a preclinical model for rheumatoid arthritis. The findings revealed significant reductions in inflammatory markers and joint swelling, indicating its potential as an anti-inflammatory agent .
Q & A
Q. Advanced Research Focus :
- In vitro assays : Incubate with liver microsomes or hepatocytes, tracking hydroxylation or ester hydrolysis via LC-HRMS .
- Isotope labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways and identify reactive intermediates .
- Structural analogs : Compare with simpler oxazolidines to isolate the impact of the benzyl and tert-butyl groups on metabolic half-life .
What experimental designs are optimal for assessing structure-activity relationships (SAR) of substituents on the oxazolidine core?
Advanced Research Focus :
Adopt a factorial design approach:
- Variable selection : Test substituents (e.g., benzyl vs. biphenyl, tert-butyl vs. cyclohexyl) for steric/electronic effects .
- Response variables : Measure binding affinity (e.g., SPR assays) and solubility (shake-flask method) .
- Statistical analysis : Use ANOVA to isolate significant contributors to activity, as applied in agricultural chemical studies .
How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be reconciled for this compound?
Q. Advanced Research Focus :
- Dynamic effects : NMR may average conformations, while X-ray captures static structures. Perform variable-temperature NMR to detect ring puckering or rotameric states .
- Cocrystallization : Use halogenated solvents to improve crystal quality and resolve ambiguities in stereochemical assignments .
What degradation products form under accelerated storage conditions, and how are they characterized?
Q. Advanced Research Focus :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
- LC-MS/MS profiling : Identify hydrolyzed esters or oxidized tert-butyl groups using high-resolution mass spectrometry .
How do solvent polarity and temperature affect the kinetics of key synthetic steps (e.g., cyclization)?
Q. Advanced Research Focus :
- DoE (Design of Experiments) : Vary solvents (THF vs. DCM) and temperatures (0°C vs. RT) to model reaction rates .
- In situ monitoring : Use FTIR or ReactIR to track intermediate formation and optimize time-to-completion .
What computational tools predict the compound’s solubility and permeability for formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
